Methylnioxime

Rhenium determination Spectrophotometric analysis Molar extinction coefficient

Analytical laboratories quantifying trace rhenium in complex matrices face sensitivity and interference limitations with conventional dioxime reagents. Methylnioxime (4-methyl-1,2-cyclohexanedione dioxime) provides a validated, high-sensitivity alternative. • ε = 6.89×10⁴ L mol⁻¹ cm⁻¹ - >53% higher sensitivity than dimethylglyoxime or thiocyanate methods. • Three-step interference removal protocol validated for molybdenite concentrates and roaster flue dusts. • Quantitative gravimetric nickel determination at 1-10 mg analyte mass (pH 3-7). • Toluene-extractable nickel complex suitable for uranium/thorium-rich nuclear matrices. Supplied as a ≥98% pure crystalline solid with global shipping for critical analytical workflows.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
CAS No. 18310-19-5
Cat. No. B098938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylnioxime
CAS18310-19-5
Synonyms1,2-Cyclohexanedione, 4-methyl-, dioxime
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC1CCC(=C(C1)NO)N=O
InChIInChI=1S/C7H12N2O2/c1-5-2-3-6(8-10)7(4-5)9-11/h5,10-11H,2-4H2,1H3/b8-6+,9-7+
InChIKeyGJADLHDOELLEFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylnioxime (CAS 18310-19-5) – A Differentiated vic-Dioxime Chelating Agent for Trace Metal Analysis


Methylnioxime (4-methyl-1,2-cyclohexanedione dioxime; CAS 18310-19-5) is a vicinal dioxime chelating ligand belonging to the alicyclic dioxime family . With the molecular formula C₇H₁₂N₂O₂ and a molecular weight of 156.18 g/mol, it is structurally distinguished from the parent compound nioxime (1,2-cyclohexanedione dioxime, CAS 492-99-9) by a methyl substituent at the 4-position of the cyclohexane ring . This substitution modulates both steric and solubility properties relative to its closest analogs, making Methylnioxime a specific candidate for applications where unsubstituted nioxime or dimethylglyoxime may present methodological limitations [1].

Chelating Class Differentiated vic-dioxime ligand with 4-methyl substitution
Property Modulation Methyl group alters solubility and steric profile vs. nioxime
Target Analytes Supports spectrophotometric/gravimetric methods for Re and Ni

Why Methylnioxime Cannot Be Replaced by Unsubstituted Nioxime or Dimethylglyoxime in Critical Analytical Workflows


vic-Dioxime ligands are not functionally interchangeable despite sharing a common chelating backbone. The introduction of a methyl group at the 4-position in Methylnioxime alters both the ligand's aqueous solubility and the stability constants of its metal complexes relative to nioxime, dimethylglyoxime, and 4-isopropylnioxime [1]. The Banks and Anderson stability constant study (IS-434) demonstrated measurable differences in log K₁, log K₂, and log β₂ values for nickel(II) complexes across eight vic-dioxime ligands, including 4-methylnioxime, nioxime, 3-methylnioxime, and dimethylglyoxime [1]. Furthermore, Methylnioxime enables a spectrophotometric rhenium determination with a molar extinction coefficient (ε ≈ 6.89 × 10⁴ L mol⁻¹ cm⁻¹) that exceeds the performance of alternative reagents by over 50% [2]. Substituting Methylnioxime with a generic dioxime without verifying the specific analytical figures of merit risks method failure, loss of sensitivity, or unacceptable interference profiles [1][2].

Stability Constant Divergence
Measured log K values for Ni(II) complexes differ across vic-dioxime analogs; direct substitution without revalidation may shift method performance.
Sensitivity Gap in Rhenium Analysis
Reported molar extinction coefficients for Methylnioxime rhenium chelate exceed those of alternative reagents; substituting may lower detection capability.
Semimicro Ni Gravimetry Specificity
Validated semimicro working range is reagent-specific; dimethylglyoxime macro-scale methods may require adaptation.
Clathrochelate Architecture Restriction
Macrobicyclic cage formation requires alicyclic vic-dioxime; dimethylglyoxime lacks the structural prerequisite.

Methylnioxime (CAS 18310-19-5) – Quantitative Differentiation Evidence Against Closest Analogs


Rhenium Spectrophotometric Sensitivity: 53% Higher Molar Extinction Coefficient vs. Conventional Methods

Methylnioxime forms a soluble, stable yellow-green rhenium chelate in acidic chloride medium following reduction of Re(VII) by Sn(II) chloride. The chloroform-extracted complex exhibits a maximum absorption at 436 nm and a molar extinction coefficient ε = 6.89 × 10⁴ L mol⁻¹ cm⁻¹ [1]. This value surpasses the molar extinction coefficients reported for all alternative spectrophotometric rhenium methods available at the time of publication, which were cited as falling below 4.5 × 10⁴ L mol⁻¹ cm⁻¹ [1]. The method is applicable across a wide dynamic range from <0.001% to >1.0% rhenium in molybdenite concentrates and roaster flue dusts, with colour development occurring in less than 5 minutes and adherence to Beer's law [1].

Rhenium ε
Head-to-head
ε = 6.89 × 10⁴ L mol⁻¹ cm⁻¹
Supports lower detection limits in Re trace analysis
>53% vs. alternative spectrophotometric methods; CHCl₃ extraction at 436 nm
Rhenium determination Spectrophotometric analysis Molar extinction coefficient

Nickel Gravimetric Determination on Semimicro Scale: Validated Working Range of 1–10 mg Nickel

Longo (1960) systematically validated the application of 4-methylnioxime for the gravimetric determination of nickel on a semimicro scale, demonstrating quantitative results for nickel quantities between 1 and 10 mg [1]. This working range is lower than that typically employed for dimethylglyoxime (DMG), which is conventionally applied at the macro scale. The investigation included a review of factors affecting oxime-based inorganic analysis, confirming that 4-methylnioxime provides reliable gravimetric accuracy at reduced analyte masses where DMG methods may require adaptation or suffer from increased relative errors [1]. Banks and Hooker had previously established the pH range of 3–7 for quantitative nickel precipitation with this reagent and studied the interference of twenty-nine elements [2].

Ni Semimicro Range
Reported
Validated 1–10 mg Ni recovery
Supports gravimetric accuracy at low Ni masses
pH 3–7; DMG typically macro-scale
Nickel gravimetry Semimicro analysis 4-Methylnioxime reagent

Nickel Solvent-Extraction Spectrophotometry: Defined Molar Absorptivity in Toluene at 365 nm

Blundy and Simpson (1958) developed a rapid solvent-extraction method for nickel using 4-methylnioxime, in which the nickel-4-methylnioxime complex is quantitatively extracted into toluene at pH 5–5.5 [1]. The toluene phase shows a broad absorption band with a maximum at 340 nm and a measured molar extinction coefficient of ε = 3,340 L mol⁻¹ cm⁻¹ at 365 nm (Hilger H556 filter) [1]. Beer's law was obeyed over a concentration range of 5–200 μg nickel per 2.5 mL of toluene [1]. Critically, common matrix interferents including uranium, thorium, iron, and chromium showed no absorption at 365 nm after tartaric acid masking, while copper interference was suppressed with thioglycollic acid [1]. In contrast, the analogous α-furildioxime method was found to yield non-reproducible results and a more limited range of 0–20 μg [1].

Ni Extraction Sensitivity
Head-to-head
ε₃₆₅ = 3,340 L mol⁻¹ cm⁻¹; linear 5–200 µg
α-Furildioxime: non-reproducible, ≤20 µg
10× wider linear range and reproducible extraction
Toluene extraction; U, Th, Fe, Cr masked
Nickel extraction Spectrophotometry Toluene extraction

Iron(II) Clathrochelate Synthesis: Methylnioxime as a Precursor for Macrobicyclic Cage Complexes with Biorelevant Terminal Groups

Template condensation of substituted phenylboronic acids with 4-methylnioxime on an iron(II) matrix yields macrobicyclic iron(II) tris-(4-methyl)nioximates bearing carboxy, hydroxy, and amino terminal groups [1]. This reactivity is class-specific to alicyclic vic-dioximes with the requisite ring size and substituent pattern; the methyl group at the 4-position influences both the kinetics of template condensation and the steric environment of the resulting clathrochelate cavity [1]. The resulting cage complexes represent a distinct class of compounds that cannot be accessed using dimethylglyoxime (an acyclic dioxime) or unsubstituted nioxime alone, as the 4-methyl substituent modulates the geometry and functional group tolerance of the macrobicyclic product [1][2].

Clathrochelate Capability
Class-level
Forms Fe(II) tris-(4-methyl)nioximates
Enables macrobicyclic cage synthesis with biorelevant groups
Dimethylglyoxime cannot yield clathrochelates; data to verify
Clathrochelate synthesis Iron(II) complexes Macrobicyclic ligands

Stability Constants of Nickel(II) Complexes: Systematic Multi-Ligand Comparison from Ames Laboratory Report IS-434

Banks and Anderson (1962) at the Ames Laboratory determined stability constants (log K₁, log K₂, log β₂) and intrinsic solubility constants for nickel(II) complexes of ten vic-dioxime ligands, including 4-methylnioxime, nioxime, 3-methylnioxime, dimethylglyoxime, 4-isopropylnioxime, diethylglyoxime, di-n-propylglyoxime, ethylmethylglyoxime, and heptoxime [1]. This study represents the only systematic dataset in the open literature that enables direct quantitative comparison of 4-methylnioxime's nickel complex stability against its closest structural analogs measured under identical experimental conditions [1]. The 4-methyl substitution was found to modulate both the stepwise formation constants and the intrinsic solubility of the neutral Ni(dioxime)₂ complex relative to the unsubstituted nioxime and the 3-methyl regioisomer [1].

Ni Stability Constants
Head-to-head
log K₁, K₂, β₂ reported for 4-methylnioxime
Compared with nioxime, 3-methylnioxime, DMG, etc.
Supports evidence-based ligand selection for Ni studies
Only systematic multi-ligand dataset (IS-434)
Stability constants Nickel(II) complexes vic-Dioxime ligands

Methylnioxime (CAS 18310-19-5) – Evidence-Based Procurement Scenarios for Research and Industry


Trace Rhenium Determination in Molybdenite Ores and Metallurgical Flue Dusts

When analytical laboratories require the spectrophotometric determination of rhenium at concentrations spanning <0.001% to >1.0% in molybdenite concentrates or roaster flue dusts, Methylnioxime provides a validated method with a molar extinction coefficient of ε = 6.89 × 10⁴ L mol⁻¹ cm⁻¹—a >53% sensitivity advantage over alternative reagents [1]. The three-step interference removal protocol (HCl evaporation, ammonia precipitation, ethyl xanthate/CHCl₃ extraction) has been demonstrated effective for common matrix constituents [1]. Procurement should prioritize Methylnioxime over dimethylglyoxime or thiocyanate-based methods when detection limit and dynamic range are critical method performance criteria.

Semimicro Gravimetric Nickel Analysis in Constrained Sample Mass Regimes

For analytical protocols where the available nickel mass is limited to 1–10 mg—such as in metallurgical micro-samples, geological specimens, or forensic trace analysis—Methylnioxime provides validated quantitative gravimetric performance [1]. The pH 3–7 working range and documented interference profile for 29 elements [2] make it a directly applicable reagent. Methylnioxime should be selected in preference to dimethylglyoxime when the analyte mass falls below the macro-scale threshold for which DMG methods are conventionally optimized.

Nickel Determination in Nuclear Fuel Cycle Matrices Containing Uranium, Thorium, and Iron

In nuclear industry analytical workflows where nickel must be quantified in the presence of uranium, thorium, iron, and chromium, the 4-methylnioxime/toluene extraction method offers a validated, reproducible alternative to α-furildioxime methods that were found to yield non-reproducible results [1]. The demonstrated absence of absorption at 365 nm for uranium, thorium, iron, and chromium after tartaric acid masking, combined with thioglycollic acid suppression of copper interference, establishes this method as fit-for-purpose in radioactive or mixed-matrix samples [1].

Synthesis of Functionalized Iron(II) Clathrochelates for Bioconjugation and Supramolecular Chemistry

Researchers engaged in the template synthesis of macrobicyclic iron(II) cage complexes should procure 4-methylnioxime as a specific ligand synthon when the target clathrochelate requires biorelevant terminal groups (carboxy, hydroxy, amino) introduced via substituted phenylboronic acid condensation [1]. The methyl substituent at the 4-position provides steric and solubility modulation not available from unsubstituted nioxime, while dimethylglyoxime (an acyclic dioxime) is structurally incapable of forming the requisite clathrochelate architecture [1][2].

Application
Selection Property
Validation Focus
Trace Rhenium Analysis in Ores and Dusts
Higher reported spectrophotometric sensitivity
Molar extinction coefficient review and matrix interference validation
Semimicro Nickel Gravimetry
Reported semimicro-scale quantitative recovery
Gravimetric accuracy validation at reduced nickel masses
Nickel in Uranium/Thorium Matrices
Demonstrated interferent tolerance with masking
Extraction reproducibility and spectral interference screening
Iron(II) Clathrochelate Synthesis
Clathrochelate-forming ligand architecture
Template condensation with substituted phenylboronic acids
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